

Application Notes and Protocols for In Vitro uPA Inhibition Assay Using ZK824859

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Compound of Interest

Compound Name: ZK824859 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro chromogenic assay to determine the inhibitory activity of ZK824859 against urokinase-type plasminogen activator (uPA). Additionally, it includes information on the mechanism of action of ZK824859 and presents its reported inhibitory constants.

Introduction

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in the activation of plasminogen to plasmin. Plasmin, in turn, is a broad-spectrum protease involved in the degradation of extracellular matrix components. Elevated uPA activity is associated with cancer cell invasion and metastasis, making it a key target for anti-cancer drug development. ZK824859 is a selective and orally available inhibitor of uPA. This protocol details a robust method to quantify the inhibitory potency of ZK824859 against uPA in a laboratory setting.

Mechanism of Action of uPA and Inhibition by ZK824859

The uPA system is centrally involved in pericellular proteolysis, a process essential for cell migration and tissue remodeling. uPA converts the zymogen plasminogen into the active serine protease plasmin, which can degrade various components of the extracellular matrix. This







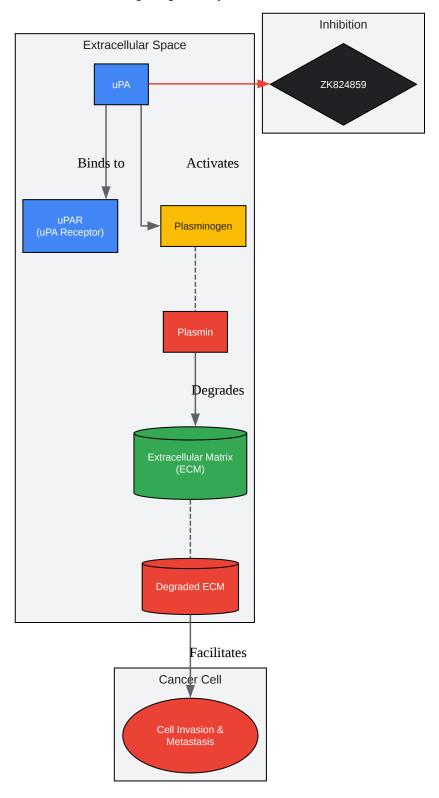
enzymatic cascade is a critical step in the metastatic process of cancer cells, allowing them to break through the basement membrane and invade surrounding tissues.

ZK824859 acts as a competitive inhibitor of uPA, binding to the active site of the enzyme and preventing the binding and cleavage of its natural substrate, plasminogen. By blocking uPA activity, ZK824859 can effectively suppress the downstream proteolytic cascade, thereby inhibiting cancer cell invasion and metastasis.

Signaling Pathway of uPA in Cancer Metastasis



uPA Signaling Pathway in Cancer Metastasis



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Caption: uPA binds to its receptor (uPAR) on the cancer cell surface and activates plasminogen to plasmin, which degrades the ECM, facilitating metastasis. ZK824859 inhibits uPA activity.

Data Presentation

The inhibitory potency of ZK824859 against human uPA and its selectivity against other related serine proteases are summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Enzyme Target	IC50 (nM)	Reference
Human uPA	79	[1][2][3]
Human tPA	1580	[1][2][3]
Human Plasmin	1330	[1][2][3]

Experimental Protocols

This section provides a detailed methodology for a chromogenic in vitro uPA inhibition assay to determine the IC50 value of ZK824859.

Materials and Reagents

- Human urokinase-type plasminogen activator (uPA), high molecular weight
- Chromogenic uPA substrate (e.g., S-2444, Chromogenix)
- ZK824859
- Dimethyl sulfoxide (DMSO), molecular biology grade
- Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 100 mM NaCl and 0.01% Tween-20
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 405 nm

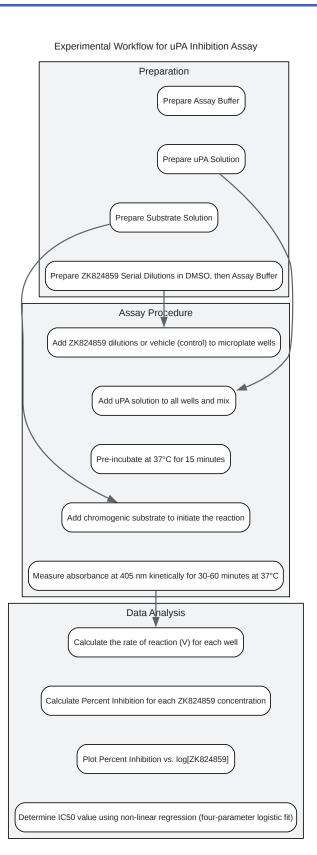
Equipment



- Single and multichannel pipettes
- Incubator set to 37°C
- Microplate reader

Experimental Workflow Diagram





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